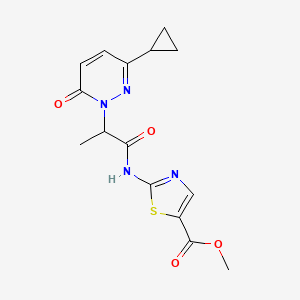

methyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)thiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanoylamino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c1-8(19-12(20)6-5-10(18-19)9-3-4-9)13(21)17-15-16-7-11(24-15)14(22)23-2/h5-9H,3-4H2,1-2H3,(H,16,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFXJIGOJRGFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC=C(S1)C(=O)OC)N2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)thiazole-5-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, molecular interactions, and synthesis methods.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Pyridazinone core : Essential for biological activity.

- Cyclopropyl group : Enhances binding affinity.

- Thiazole moiety : Known for its pharmacological properties.

Molecular Formula : C17H18N4O3

Molecular Weight : 318.35 g/mol

Anticancer Activity

Several studies have evaluated the anticancer potential of thiazole derivatives, including this compound. The following findings summarize its biological efficacy:

- Cell Viability Assays :

-

Mechanism of Action :

- Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, particularly targeting Rab7b, a GTPase implicated in endosomal trafficking and tumor cell differentiation .

- The presence of the cyclopropyl group enhances the compound's ability to bind to these molecular targets, potentially altering their activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

-

Formation of the Pyridazinone Core :

- Cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

-

Introduction of the Cyclopropyl Group :

- Utilization of cyclopropanation reactions involving diazomethane or cyclopropylcarbene precursors.

-

Attachment of Thiazole Moiety :

- Coupling the pyridazinone intermediate with thiazole derivatives through amide bond formation using coupling reagents like EDCI or DCC.

Study 1: Antitumor Activity Evaluation

In a study focused on thiazole-thiophene hybrids, this compound was evaluated for its anticancer properties using MTT assays. The results indicated promising activity, with an IC50 value suggesting it could serve as a lead compound for further development .

Study 2: Molecular Docking Analysis

A molecular docking analysis revealed that the compound fits well into the active site of Rab7b, suggesting that it may act as an inhibitor. This interaction is crucial for understanding how structural modifications can enhance biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related analogs, focusing on pharmacodynamics, physicochemical properties, and synthetic accessibility.

Table 1: Structural and Functional Comparison

Key Findings

Bioactivity and Target Selectivity: The target compound’s cyclopropyl group enhances metabolic stability compared to unsubstituted pyridazinone analogs, which are prone to oxidative degradation . However, it lacks the hydroperoxypropan group seen in the Pharmacopeial Forum compound, which confers radical-scavenging activity but reduces synthetic yield due to peroxide instability . Thiazole-5-carboxylate esters (as in the target) exhibit higher aqueous solubility (predicted logP = 1.8) than bulkier diphenylhexane derivatives (logP = 3.5), favoring oral bioavailability .

Synthetic Complexity: The target compound’s synthesis involves coupling a pyridazinone-propanamido intermediate with methyl thiazole-5-carboxylate, a process requiring precise amide bond formation. This contrasts with the multi-step synthesis of the Pharmacopeial Forum compound, which includes stereoselective carbamate formation and hydroperoxide installation .

Computational Predictions: Basis sets (e.g., triple zeta valence) from predict dipole moments of ~5.2 Debye for the target compound, indicating moderate polarity. This aligns with pyridazinone derivatives but diverges from non-polar diphenylhexane analogs .

Table 2: Computational and Experimental Data

Q & A

Basic: What are the critical parameters for optimizing the synthesis of methyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamido)thiazole-5-carboxylate?

Answer:

Synthesis optimization requires precise control of:

- Reaction temperature (e.g., avoiding thermal degradation of the pyridazinone core at >80°C) .

- Solvent selection (polar aprotic solvents like DMF enhance amide coupling efficiency) .

- Purification methods , such as column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (using ethanol/water mixtures) to isolate the thiazole-carboxylate intermediate .

- Catalyst use (e.g., HATU or DCC for amide bond formation) .

Basic: Which analytical techniques are essential for confirming the structure of this compound?

Answer:

- 1H/13C NMR spectroscopy : Identifies proton environments (e.g., cyclopropyl CH2 groups at δ 1.0–1.2 ppm, thiazole C5-carboxylate at ~165 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ calculated for C15H17N4O4S: 349.0972) .

- FT-IR spectroscopy : Confirms carbonyl stretches (amide C=O at ~1680 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

Basic: How can researchers preliminarily assess the bioactivity of this compound?

Answer:

Initial screening involves:

- Antimicrobial assays : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .

- Enzyme inhibition studies : Fluorescence-based assays (e.g., COX-2 or kinase targets) .

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Answer:

SAR strategies include:

- Systematic substitution : Varying cyclopropyl with bulkier groups (e.g., tert-butyl) to assess steric effects .

- Functional group modulation : Replacing the ester (COOCH3) with amides (CONH2) to alter solubility .

- Comparative bioactivity tables :

| Analog Modification | Bioactivity Change | Reference |

|---|---|---|

| Thiazole → Oxazole | Reduced antifungal potency | |

| Methyl ester → Ethyl ester | Improved metabolic stability |

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers) .

- Solubility differences : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Structural analogs : Compare with compounds like ethyl 4-methyl-thiazole derivatives (e.g., Compound C in ) to isolate substituent effects.

Advanced: What mechanistic approaches elucidate interactions between this compound and biological targets?

Answer:

- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to purified enzymes .

- X-ray crystallography : Resolves binding modes (e.g., hydrogen bonding with kinase active sites) .

- Molecular dynamics (MD) simulations : Predicts stability of ligand-target complexes (e.g., Desmond or GROMACS workflows) .

Advanced: How can computational modeling guide the optimization of this compound?

Answer:

- Docking studies (AutoDock Vina) : Identify key residues (e.g., hydrophobic pockets accommodating cyclopropyl groups) .

- ADMET prediction (SwissADME) : Optimize logP (target 2–3) and reduce hERG liability .

- QSAR models : Use MOE or Schrodinger to correlate electronic parameters (HOMO/LUMO) with bioactivity .

Advanced: What strategies address regioselectivity challenges in modifying the pyridazinone core?

Answer:

- Protecting groups : Use Boc for NH during cyclopropane functionalization .

- Microwave-assisted synthesis : Enhances yield in SNAr reactions at the pyridazinone C3 position .

- Lewis acid catalysis (e.g., ZnCl2): Directs electrophilic substitution to the 6-oxo position .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.